Myraldyl acetate
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Overview
Description
Myraldyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.3499 . It is known for its floral, jasmine-like odor and is commonly used in the fragrance industry . This compound is particularly valued for its stability and long-lasting qualities, making it an attractive choice for soap and detergent perfumery .
Preparation Methods
The synthesis of myraldyl acetate involves the esterification of myraldyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Myraldyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form myraldyl alcohol and acetic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield myraldyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Scientific Research Applications
Myraldyl acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound’s floral scent makes it useful in studies of olfactory receptors and scent perception.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mechanism of Action
The primary mechanism by which myraldyl acetate exerts its effects is through its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Myraldyl acetate can be compared with other similar compounds such as:
Linalyl acetate: Known for its lavender-like scent, linalyl acetate is also used in the fragrance industry but has a different olfactory profile.
Nerolidyl acetate: This compound has a fresh, sweet, citrus-like odor and is used in various fragrance formulations.
Farnesol: While not an acetate, farnesol has a floral scent and is used in perfumery.
This compound stands out due to its unique combination of stability, long-lasting scent, and floral character, making it a preferred choice in many fragrance applications .
Properties
CAS No. |
72403-67-9 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-4-7-14-8-5-9-15(10-14)11-17-13(3)16/h6,8,15H,4-5,7,9-11H2,1-3H3 |
InChI Key |
IIUKCYITROTKFB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
Isomeric SMILES |
CC(=CCCC1=CCC[C@@H](C1)COC(=O)C)C |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
72403-67-9 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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